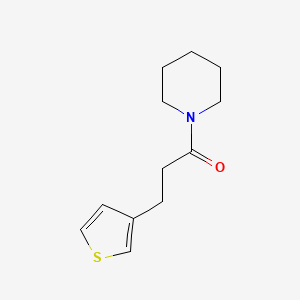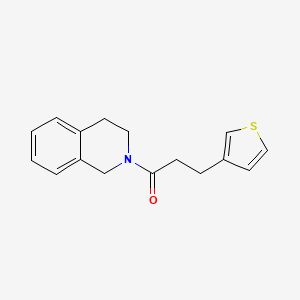
2,3-Dihydro-1,4-benzothiazin-4-yl-(2-methylfuran-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydro-1,4-benzothiazin-4-yl-(2-methylfuran-3-yl)methanone, also known as BMK-13, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have interesting biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 2,3-Dihydro-1,4-benzothiazin-4-yl-(2-methylfuran-3-yl)methanone is not fully understood. However, it has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. 2,3-Dihydro-1,4-benzothiazin-4-yl-(2-methylfuran-3-yl)methanone has also been found to scavenge free radicals, which are known to cause cellular damage and contribute to the development of various diseases.
Biochemical and Physiological Effects:
2,3-Dihydro-1,4-benzothiazin-4-yl-(2-methylfuran-3-yl)methanone has been found to have interesting biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the inflammatory response. Additionally, 2,3-Dihydro-1,4-benzothiazin-4-yl-(2-methylfuran-3-yl)methanone has been found to increase the activity of certain antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which help to protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
2,3-Dihydro-1,4-benzothiazin-4-yl-(2-methylfuran-3-yl)methanone has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. Additionally, it has been found to have low toxicity, which makes it a safe compound to use in lab experiments. However, one limitation of 2,3-Dihydro-1,4-benzothiazin-4-yl-(2-methylfuran-3-yl)methanone is that its mechanism of action is not fully understood, which makes it difficult to design experiments to fully explore its potential applications.
Orientations Futures
There are several future directions for the study of 2,3-Dihydro-1,4-benzothiazin-4-yl-(2-methylfuran-3-yl)methanone. One direction is to further explore its potential applications in the treatment of various diseases, such as cancer and neurodegenerative disorders. Another direction is to better understand its mechanism of action, which could lead to the development of more effective drugs based on 2,3-Dihydro-1,4-benzothiazin-4-yl-(2-methylfuran-3-yl)methanone. Additionally, 2,3-Dihydro-1,4-benzothiazin-4-yl-(2-methylfuran-3-yl)methanone could be used as a diagnostic tool for detecting certain diseases, such as Alzheimer's disease. Further research is needed to fully explore the potential of 2,3-Dihydro-1,4-benzothiazin-4-yl-(2-methylfuran-3-yl)methanone in scientific research.
Méthodes De Synthèse
2,3-Dihydro-1,4-benzothiazin-4-yl-(2-methylfuran-3-yl)methanone has been synthesized using various methods, including the condensation of 2-methylfuran-3-carbaldehyde and 2-aminobenzenethiol followed by cyclization and oxidation. Another method involves the reaction of 2-methylfuran-3-carboxylic acid with thionyl chloride to form the acid chloride, which is then reacted with 2-aminobenzenethiol to form the desired product. These methods have been optimized to yield high purity and high yields of 2,3-Dihydro-1,4-benzothiazin-4-yl-(2-methylfuran-3-yl)methanone.
Applications De Recherche Scientifique
2,3-Dihydro-1,4-benzothiazin-4-yl-(2-methylfuran-3-yl)methanone has been studied for its potential applications in scientific research. It has been found to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases, such as cancer, arthritis, and neurodegenerative disorders. Additionally, 2,3-Dihydro-1,4-benzothiazin-4-yl-(2-methylfuran-3-yl)methanone has been studied for its potential as a diagnostic tool for detecting certain diseases, such as Alzheimer's disease.
Propriétés
IUPAC Name |
2,3-dihydro-1,4-benzothiazin-4-yl-(2-methylfuran-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2S/c1-10-11(6-8-17-10)14(16)15-7-9-18-13-5-3-2-4-12(13)15/h2-6,8H,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPEJGNBLDLIOLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N2CCSC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1,4-benzothiazin-4-yl-(2-methylfuran-3-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

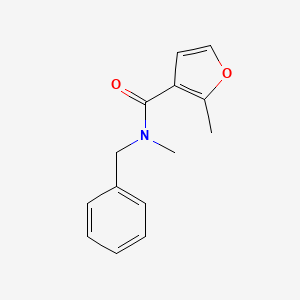
![3-[(2Z)-2-[[(3E)-3-[(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]-5,5-dimethylcyclohexen-1-yl]methylidene]-1,3-benzothiazol-3-yl]propane-1-sulfonate](/img/structure/B7500907.png)
![4-chloro-N-methyl-N-[(4-methylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7500916.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-methylpropanamide](/img/structure/B7500937.png)

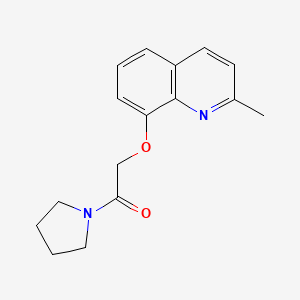
![2-[(6-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)acetamide](/img/structure/B7500951.png)

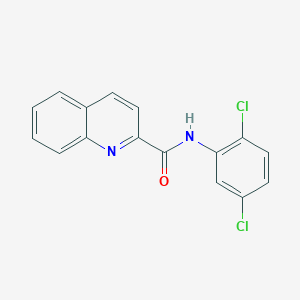
![2-[(2-Fluorophenyl)sulfanyl]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B7500961.png)
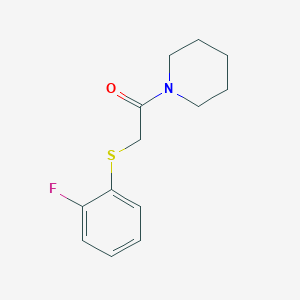
![4-[(3-Acetyl-2,4,6-trimethylphenyl)methyl]piperazin-2-one](/img/structure/B7500974.png)
